Dodecyl butyrate
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Overview
Description
elongs to the class of organic compounds known as fatty alcohol esters. These are ester derivatives of a fatty alcohol. Thus, is considered to be a fatty ester lipid molecule. is considered to be a practically insoluble (in water) and relatively neutral molecule. has been primarily detected in urine. Within the cell, is primarily located in the membrane (predicted from logP) and cytoplasm. has a fruity taste.
Scientific Research Applications
1. Cancer Research
Dodecyl butyrate and related compounds have been studied for their effects on cancer cells. Sodium butyrate, a related compound, has shown marked effects on the growth, morphology, and biochemistry of human colonic adenocarcinoma cell lines. It has been observed to increase doubling times of these cells while maintaining cell viability. Gross morphological alterations were noted in cells treated with butyrate. This suggests a potential application in cancer research and treatment strategies (Kim et al., 1980).
2. Inflammatory Disease Treatment
Butyrate has been effective in reducing inflammation in various disease models. For instance, an orally administered butyrate-releasing compound was found to reduce inflammation in a murine model of ulcerative colitis. This suggests a potential therapeutic application for compounds like dodecyl butyrate in treating inflammatory diseases (Zha et al., 2019).
3. Microbial Activity
Studies have shown that butyrate compounds can influence microbial activity. In one study, the effects of sodium butyrate on carcinoembryonic antigen production by human colonic adenocarcinoma cells were investigated. The findings suggest that butyrate can enhance the expression of differentiated functions in some human colorectal tumor cells, which might have implications for microbial research (Tsao et al., 1983).
properties
CAS RN |
3724-61-6 |
---|---|
Product Name |
Dodecyl butyrate |
Molecular Formula |
C16H32O2 |
Molecular Weight |
256.42 g/mol |
IUPAC Name |
dodecyl butanoate |
InChI |
InChI=1S/C16H32O2/c1-3-5-6-7-8-9-10-11-12-13-15-18-16(17)14-4-2/h3-15H2,1-2H3 |
InChI Key |
JEPXJYKYHMEESP-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCOC(=O)CCC |
Canonical SMILES |
CCCCCCCCCCCCOC(=O)CCC |
density |
0.857-0.862 (20°) |
Other CAS RN |
3724-61-6 |
physical_description |
Liquid; Slightly fruity light aroma |
solubility |
Insoluble in water; soluble in non-polar solvents Soluble (in ethanol) |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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